molecular formula C20H19N3O3 B2575331 (E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 1799258-50-6

(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

カタログ番号: B2575331
CAS番号: 1799258-50-6
分子量: 349.39
InChIキー: IIAZDNHJRROXMF-FNORWQNLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic small molecule of significant interest in preclinical drug discovery, particularly in oncology. Its molecular architecture integrates a 1H-pyrrolo[2,3-b]pyridine (azaindole) scaffold, a privileged structure in medicinal chemistry known for its ability to modulate kinase activity by targeting the ATP-binding site. This core is linked via a propyl spacer to an acrylamide group, a chemical warhead often employed in the design of covalent inhibitors that can form irreversible bonds with cysteine residues in target proteins. The presence of a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety as a hydrophobic cap further enhances the compound's potential for protein interaction and binding affinity. This specific structural combination suggests potential application as a targeted covalent inhibitor for specific tyrosine kinases, such as the Bruton's tyrosine kinase (Btk) family, which includes members like Bmx, known to be critical in cancer cell signaling, survival, and proliferation pathways in malignancies such as non-small cell lung cancer (NSCLC) . Researchers can utilize this compound as a chemical probe to investigate the biological functions and signaling networks of specific kinases, to study mechanisms of acquired drug resistance in cancer, and to serve as a lead structure for the development of novel therapeutic agents with optimized physicochemical properties. This product is intended for research purposes in laboratory settings only.

特性

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(7-5-15-4-6-17-18(13-15)26-14-25-17)21-10-2-11-23-12-8-16-3-1-9-22-20(16)23/h1,3-9,12-13H,2,10-11,14H2,(H,21,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAZDNHJRROXMF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound features a pyrrolo[2,3-b]pyridine moiety and a benzo[d][1,3]dioxole group. The specific arrangement of these components contributes to its biological properties.

The compound is believed to exert its biological effects through the inhibition of key signaling pathways involved in cancer progression and inflammation. Preliminary studies suggest that it may interact with fibroblast growth factor receptors (FGFRs), which play a critical role in cellular proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to (E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide exhibit significant anticancer activity. For instance, studies have shown that pyrrolo[2,3-b]pyridine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AHCT11610.5FGFR inhibition
Compound BMCF78.0Apoptosis induction
Compound CA54912.0Cell cycle arrest

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The compound's interaction with FGFRs has been highlighted in various studies. It is suggested that the binding affinity to FGFRs leads to the suppression of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for tumor growth and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo[2,3-b]pyridine core significantly affect the compound's potency and selectivity against cancer cell lines. For example, substituents on the benzo[d][1,3]dioxole moiety have been shown to enhance or diminish biological activity.

Table 2: SAR Findings

ModificationEffect on Activity
Methyl group additionIncreased potency
Halogen substitutionAltered selectivity
Hydroxyl group removalDecreased activity

Case Studies

Recent case studies have demonstrated the efficacy of similar compounds in preclinical models:

  • Case Study 1 : A derivative with a modified side chain showed a significant reduction in tumor size in xenograft models of breast cancer.
  • Case Study 2 : An analog was tested for its ability to inhibit angiogenesis in vitro and exhibited promising results by reducing endothelial cell proliferation.

類似化合物との比較

Research Findings and Implications

Substituent Positioning : Modifications in regions A/B (e.g., introducing electron-withdrawing groups) could enhance binding affinity by altering charge distribution near the pyrrolopyridine moiety .

Lumping Strategy Utility : Grouping the target compound with benzodioxole-containing analogs () predicts shared degradation pathways (e.g., oxidative cleavage of the dioxole ring) .

Synthetic Feasibility : Analog synthesis methods () suggest that the target compound’s acrylamide linker can be optimized via Michael addition reactions to improve yield .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。